molecular formula C28H20N2O7 B12791156 Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate CAS No. 883801-78-3

Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate

Cat. No.: B12791156
CAS No.: 883801-78-3
M. Wt: 496.5 g/mol
InChI Key: JFFOWURHYJMMST-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H13NO4C_{18}H_{13}NO_{4}, with a molecular weight of approximately 307.30 g/mol. It features a naphthalene core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H13NO4C_{18}H_{13}NO_{4}
Molecular Weight307.30 g/mol
Density1.375 g/cm³
Boiling Point492.2 °C
Melting PointNot Available

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler naphthalene derivatives and utilizing various coupling reactions to introduce the necessary functional groups. This complexity reflects the intricate nature of its biological activity.

Antioxidant Activity

Research indicates that derivatives of naphthoquinones exhibit potent antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively and reduce oxidative stress in cellular models .

Enzyme Inhibition

Several studies have highlighted the potential of naphthalene derivatives as inhibitors of key enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications . The inhibition potency varies significantly among different structural analogs.

Cytotoxicity and Anticancer Potential

Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways .

Case Studies

  • Case Study on Antioxidant Effects : A study assessed the antioxidant capacity of various naphthoquinone derivatives in vitro. Results indicated that compounds similar to this compound significantly reduced oxidative damage in human cells exposed to hydrogen peroxide.
  • Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of naphthalene derivatives on aldose reductase. The study found that certain structural modifications led to enhanced inhibitory activity compared to standard drugs like Epalrestat .

Properties

CAS No.

883801-78-3

Molecular Formula

C28H20N2O7

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[[4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanoyl]amino]benzoate

InChI

InChI=1S/C28H20N2O7/c1-37-28(36)19-11-5-7-13-21(19)30-27(35)25(33)15-23(31)18-10-4-6-12-20(18)29-22-14-24(32)26(34)17-9-3-2-8-16(17)22/h2-14,29H,15H2,1H3,(H,30,35)

InChI Key

JFFOWURHYJMMST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43

Origin of Product

United States

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